Technical Monograph: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate
Technical Monograph: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate
Executive Summary
Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a potent, irreversible, mechanism-based inhibitor designed to target serine proteases with chymotrypsin-like specificity.[1] Structurally, it is a diphenyl phosphonate analog of N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe).[1] By replacing the scissile carbonyl carbon of the natural substrate with an electrophilic phosphorus atom, this compound acts as a "suicide substrate," trapping the enzyme in a stable covalent adduct that mimics the tetrahedral transition state of peptide hydrolysis.
This guide details the chemical synthesis, mechanism of inactivation, and kinetic characterization of this compound, providing a roadmap for its application in drug discovery and structural biology.
Chemical Identity & Structural Logic[1][2]
The efficacy of this inhibitor stems from its tripartite structure, designed to satisfy the S1 specificity pocket of the target enzyme while presenting a reactive warhead.
| Component | Chemical Moiety | Function |
| P1 Recognition Element | 2-Phenylethane backbone | Mimics the Phenylalanine side chain ( |
| N-Terminal Protection | Carboxybenzyl (Cbz) | Occupies the S2 subsite, providing binding energy and preventing non-specific amine protonation.[1] |
| Electrophilic Warhead | Diphenyl Phosphonate | The reactive center. The phosphorus atom is susceptible to nucleophilic attack by the catalytic Serine-OH. |
| Leaving Group | Phenol (x2) | Good leaving groups that facilitate the formation of the covalent phosphonyl-enzyme complex. |
Synthesis: The Oleksyszyn Reaction[3][4][5]
The most robust method for synthesizing
Reaction Scheme
The synthesis involves the condensation of Phenylacetaldehyde (aldehyde), Benzyl Carbamate (amine source), and Triphenyl Phosphite (phosphorus source) in the presence of a Lewis acid catalyst.
Detailed Protocol
Reagents:
-
Phenylacetaldehyde (10 mmol)[1]
-
Benzyl carbamate (
) (10 mmol)[1] -
Triphenyl phosphite (
) (10 mmol)[1] -
Glacial Acetic Acid (Solvent/Catalyst) or
in DCM.[1]
Step-by-Step Methodology:
-
Activation: Dissolve Benzyl carbamate and Triphenyl phosphite in glacial acetic acid (20 mL) in a round-bottom flask.
-
Addition: Add Phenylacetaldehyde dropwise to the mixture at room temperature.
-
Condensation: Heat the mixture to 80°C for 1-2 hours. The reaction proceeds via the formation of an imine intermediate, followed by the nucleophilic attack of the phosphite.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the oily residue in methanol to induce crystallization or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via
NMR (typically 12-20 ppm relative to ).
Synthesis Workflow Diagram[1]
Caption: The Oleksyszyn three-component condensation pathway for rapid inhibitor assembly.
Mechanism of Action
Diphenyl phosphonates are mechanism-based irreversible inhibitors .[1] They do not merely bind to the active site; they chemically modify it.
The Inhibition Cascade
-
Association (
): The inhibitor binds to the enzyme's active site (S1 pocket) reversibly.[1] -
Phosphorylation (
): The catalytic Serine-OH ( in chymotrypsin) attacks the phosphorus atom.[1] -
Leaving Group Departure: One phenol molecule is expelled, forming a stable covalent phosphonyl-enzyme adduct.[1]
-
Aging (Optional): Over time, the second phenol group may be hydrolyzed by water (catalyzed by His57), resulting in a mono-ester phosphonate species that is virtually non-hydrolyzable (the "aged" enzyme).[1]
Mechanistic Pathway Diagram[1]
Caption: Step-wise irreversible inactivation of serine proteases by diphenyl phosphonates.
Kinetic Characterization
To validate the inhibitor, one must determine the second-order rate constant of inactivation (
Experimental Protocol (Kitz & Wilson Method)[1]
-
Preparation: Prepare enzyme stock (e.g.,
-Chymotrypsin) and inhibitor stocks in DMSO. -
Incubation: Incubate the enzyme with varying concentrations of the inhibitor (
) in buffer (pH 7.4, Tris-HCl) at 25°C. -
Sampling: At specific time intervals (
), remove an aliquot and add it to a solution containing a chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).[1] -
Measurement: Measure residual enzyme activity (
) relative to a control without inhibitor ( ). -
Data Analysis:
Expected Kinetic Profile[1]
| Parameter | Definition | Typical Range (Chymotrypsin) |
| Dissociation constant of the initial complex | ||
| Rate of covalent bond formation | ||
| Specificity constant (Efficiency) |
Note: High
Applications in Drug Development
Activity-Based Protein Profiling (ABPP)
While this specific compound is an inhibitor, its structure serves as a scaffold for ABPs.[1] By replacing the Cbz group with a biotinylated linker or a fluorophore, researchers can create probes that selectively label active chymotrypsin-like enzymes in complex proteomes.
Therapeutic Candidates
Diphenyl phosphonates are explored for treating diseases driven by dysregulated serine proteases:
-
Inflammation: Inhibition of Cathepsin G and Chymase in mast cells.
-
Oncology: Targeting tumor-associated proteases involved in metastasis.[1]
Safety & Handling
-
Phenol Release: The reaction with the enzyme (and slow hydrolysis in water) releases phenol, which is toxic and corrosive. Handle in a fume hood.
-
Stability: Store lyophilized powder at -20°C. Solutions in DMSO are stable for weeks at -20°C but hydrolyze slowly in aqueous buffers (half-life
6-10 hours at pH 7.5).[1] -
PPE: Wear nitrile gloves and safety glasses.[1] Organophosphonates can be absorbed through the skin.
References
-
Oleksyszyn, J., Subotkowska, L., & Mastalerz, P. (1979). Diphenyl 1-aminoalkanephosphonates. Synthesis, 1979(12), 985-986.[1] Link[1]
-
Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with aza-amino acid derivatives. Methods in Enzymology, 46, 197-208. Link
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485-493.[1] Link[1]
-
Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - Design and mechanism of action of organophosphorus inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687.[1] Link[1]
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link
